molecular formula C17H20N4O3S B2931353 N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide CAS No. 1797954-82-5

N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide

Cat. No.: B2931353
CAS No.: 1797954-82-5
M. Wt: 360.43
InChI Key: LVTKDKCFQOBATH-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative with a piperidine ring and two pyridine rings. Sulfonamides are a group of compounds known for their antibiotic properties . Piperidine is a common structural motif in many pharmaceuticals , and pyridine is a basic heterocyclic compound that is often used as a precursor to agrochemicals and pharmaceuticals .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has two pyridine rings, which are six-membered rings with two carbon atoms replaced by a nitrogen atom . The sulfonamide group is attached to one of the pyridine rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group might make the compound more polar and increase its solubility in water .

Scientific Research Applications

Selective Receptor Ligands and Multifunctional Agents

Research has shown that the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives can be a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach has been used to create compounds with potent and selective antagonistic properties towards the 5-HT7 receptor, demonstrating potential for treating CNS disorders. Specifically, compounds have been identified with distinct antidepressant-like and pro-cognitive properties, indicating their therapeutic potential for complex diseases through a polypharmacological approach (Canale et al., 2016).

Enzyme Inhibition

Sulfonamides, including those structurally related to N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide, have been synthesized and evaluated for their ability to inhibit various isoforms of the zinc enzyme carbonic anhydrase. These compounds have demonstrated inhibitory efficacy against both cytosolic and tumor-associated isozymes of carbonic anhydrase, suggesting their potential application in the development of anticancer agents (Sławiński et al., 2013).

Organic Synthesis and Chemical Properties

N-alkylated sulfonamides have been utilized in various organic synthesis processes, including carbonylation-coupling-cyclization reactions and the synthesis of piperidine and pyrrolidine derivatives. For instance, alpha-allenic sulfonamides have been shown to undergo carbonylation-coupling-endo-cyclization, forming 3-aroyl-2- or 3-pyrrolines, which highlights the versatility of these compounds in synthetic chemistry (Kang & Kim, 2001).

Mechanism of Action

Target of Action

Similar compounds have been reported to show inhibitory action againstCarbonic Anhydrase IX (CAIX) , which plays a crucial role in regulating pH in cancer cells.

Mode of Action

Compounds with similar structures have been reported to interact with their targets throughhydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be studied further for its potential uses in medicine, agriculture, or other fields .

Properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c22-17(15-3-1-7-18-12-15)21-9-5-14(6-10-21)11-20-25(23,24)16-4-2-8-19-13-16/h1-4,7-8,12-14,20H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTKDKCFQOBATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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